molecular formula C17H21N3O3 B6638018 N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide

N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide

Cat. No. B6638018
M. Wt: 315.37 g/mol
InChI Key: VDKCRXXGPSBOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been investigated for its potential use in treating a variety of autoimmune diseases. JAK3 is a key component of the signaling pathway that activates immune cells, and CP-690,550 has been shown to be effective in suppressing this pathway, leading to reduced inflammation and improved disease outcomes.

Mechanism of Action

N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide works by inhibiting the activity of JAK3, a key component of the signaling pathway that activates immune cells. By blocking JAK3, this compound reduces the production of cytokines and other inflammatory mediators, leading to reduced inflammation and improved disease outcomes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models and clinical trials. These include reduced production of cytokines and other inflammatory mediators, improved disease activity scores, and reduced joint damage in patients with rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide for lab experiments is its specificity for JAK3, which allows for targeted inhibition of the immune signaling pathway. However, this compound can also have off-target effects on other JAK family members, which can complicate interpretation of experimental results. Additionally, this compound can have variable pharmacokinetics in different animal models, which can affect its efficacy and toxicity.

Future Directions

There are a number of potential future directions for research on N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide and its use in treating autoimmune diseases. These include investigating its potential use in combination with other therapies, exploring its effects on other cell types and signaling pathways, and developing more specific JAK3 inhibitors with improved pharmacokinetics and toxicity profiles. Additionally, further clinical trials are needed to fully evaluate the safety and efficacy of this compound in different patient populations.

Synthesis Methods

N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide was first synthesized by Pfizer researchers in 2003 using a combination of organic synthesis techniques. The synthesis involves the reaction of 8-methyl-4-oxoquinazoline-3-carboxylic acid with cyclopentylmagnesium bromide, followed by the addition of hydroxymethylpiperidine and acetic anhydride to form the final product.

Scientific Research Applications

N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide has been extensively studied in preclinical and clinical trials for its potential use in treating a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In animal models, this compound has been shown to reduce inflammation and improve disease outcomes, and clinical trials have demonstrated its efficacy in reducing disease activity and improving patient outcomes.

properties

IUPAC Name

N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-5-4-6-13-15(12)18-11-20(16(13)23)9-14(22)19-17(10-21)7-2-3-8-17/h4-6,11,21H,2-3,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKCRXXGPSBOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)NC3(CCCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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